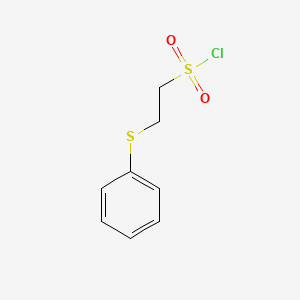

2-(Phenylsulfanyl)ethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

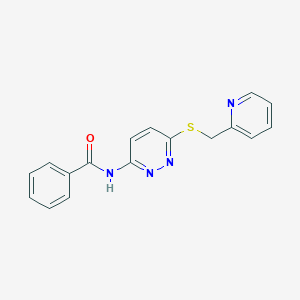

“2-(Phenylsulfanyl)ethane-1-sulfonyl chloride” is a chemical compound with the formula C8H9ClO2S2. It has a molecular weight of 236.74 g/mol .

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the sources I found .Applications De Recherche Scientifique

Catalytic Reactions and Synthesis

Meta Sulfonation of 2-Phenylpyridines : A study by Saidi et al. (2011) describes the catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides, offering access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation.

Synthesis of Functional Aromatic Multisulfonyl Chlorides : Percec et al. (2001) focused on synthesizing functional aromatic bis(sulfonyl chlorides), including variants with acetophenone and sulfonyl chloride groups. These compounds are crucial in creating dendritic and complex organic molecules (Percec et al., 2001).

Base-Mediated Synthesis of Sulfones : Xie et al. (2013) developed a base-mediated addition reaction of 1,2-bis(phenylsulfonyl)ethane to ketones for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones, representing a new method for preparing sulfones (Xie et al., 2013).

Organic Chemistry and Medicinal Applications

Iodine-Promoted Formation of 2-Arylsulfanylphenols : Chen et al. (2014) describe a method for forming 2-arylsulfanylphenols using cyclohexanones as phenol source, indicating the versatility of sulfanylphenols in constructing new C–S bonds (Chen et al., 2014).

Antimicrobial Evaluation of Novel Pyrazolopyrimidines : Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moieties. These compounds exhibited significant antimicrobial activities, surpassing some reference drugs (Alsaedi et al., 2019).

Photoredox-Catalyzed Cascade Annulation : Yan et al. (2018) developed a photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and selanes with sulfonyl chlorides, highlighting the role of these compounds in synthesizing benzothiophenes and benzoselenophenes (Yan et al., 2018).

Photoredox and Redox Chemistry

- Redox-Triggered Hydroarylation : Song et al. (2016) described a method for synthesizing 1-(2-(1,2-diarylvinyl)phenyl)ethan-1-ones via redox hydroarylation of o-(hydroxyalkyl)arylalkynes with arylsulfonyl chlorides. This process utilizes visible light catalysis and represents a new redox transformation reaction (Song et al., 2016).

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction. It should not be inhaled or come into contact with the skin or eyes. It should be used only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-phenylsulfanylethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S2/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFWWQKXVNIITC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylsulfanyl)ethane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2680557.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)

![N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide](/img/structure/B2680561.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)

![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)

![1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B2680575.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2680576.png)